Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate
Overview
Description
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a nitrobenzamido group, and a trifluoromethylphenyl carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the nitrobenzamido group, and the attachment of the trifluoromethylphenyl carbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-N-cyclopentyl-3-nitrobenzamido)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(4-chloro-3-nitrobenzamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate
Uniqueness
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-5-[[2-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O6S/c1-3-36-22(33)17-11(2)18(20(32)28-15-7-5-4-6-13(15)23(25,26)27)37-21(17)29-19(31)12-8-9-14(24)16(10-12)30(34)35/h4-10H,3H2,1-2H3,(H,28,32)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGHUWTWYMXJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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